AFMK

Vue d'ensemble

Description

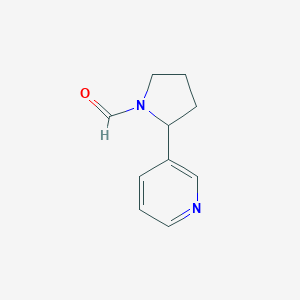

La bicuculline est un composé de phtalide-isoquinoléine qui agit comme un antagoniste compétitif sensible à la lumière des récepteurs de l'acide gamma-aminobutyrique de type A . Elle a été identifiée pour la première fois en 1932 dans des extraits d'alcaloïdes végétaux et a été isolée de diverses espèces telles que Dicentra cucullaria, Adlumia fungosa et plusieurs espèces de Corydalis . La bicuculline est connue pour sa capacité à bloquer l'action inhibitrice des récepteurs de l'acide gamma-aminobutyrique, mimant l'épilepsie et provoquant des convulsions .

Applications De Recherche Scientifique

Bicuculline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the study of epilepsy and seizure mechanisms due to its ability to block gamma-aminobutyric acid receptors . In neuroscience research, bicuculline is used to isolate glutamatergic receptor function and study the inhibitory action of gamma-aminobutyric acid receptors . Additionally, it is used in pharmacological studies to investigate the effects of gamma-aminobutyric acid receptor antagonists on the central nervous system .

Mécanisme D'action

Target of Action

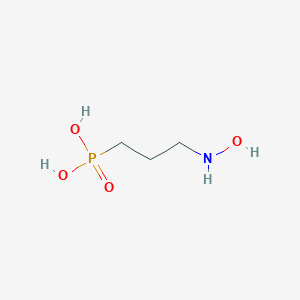

AFMK, also known as N-Acetyl-N-formyl-5-methoxykynurenamine, is a metabolite of melatonin . It has been identified in the brain of rats and is known to have antioxidant and free radical scavenging activities . It is also known to inhibit LPS-mediated production of TNFα and IL-8 in neutrophils .

Mode of Action

This compound exhibits potent antioxidant properties, exceeding those of its direct precursor N1-acetyl-N2-formyl-5-methoxykynurenamine (this compound) and its analog N1-acetylkynuramine (AK) . It has been shown to scavenge hydroxyl radicals . In the absence of catalysts, it is a poor scavenger of superoxide anions .

Biochemical Pathways

This compound is a product of melatonin metabolization in the brain . It results from the oxidative cleavage of the pyrrole ring during melatonin oxidation by myeloperoxidase (MPO), a superoxide anion (O)-dependent reaction . It is also expected to be formed from oxidation catalyzed by the unspecific enzyme indoleamine-2,3-dioxygenase (IDO), found in a variety of cells .

Pharmacokinetics

It is known that this compound is a metabolite of melatonin, which is widely distributed in eukaryotes and is closely linked to circadian rhythms in mammals .

Result of Action

This compound has been shown to have antioxidant and free radical scavenging activities . It is also known to inhibit LPS-mediated production of TNFα and IL-8 in neutrophils . In an oxidative protein destruction assay based on peroxyl radical formation, this compound proved to be highly protective . No pro-oxidant properties of this compound were detected in a sensitive biological test system based on light emission by the bioluminescent dinoflagellate Lingulodinium polyedrum .

Action Environment

It is known that melatonin, the precursor of this compound, is closely linked to circadian rhythms in mammals . Therefore, it is possible that the action, efficacy, and stability of this compound may be influenced by environmental factors such as light and dark cycles.

Analyse Biochimique

Biochemical Properties

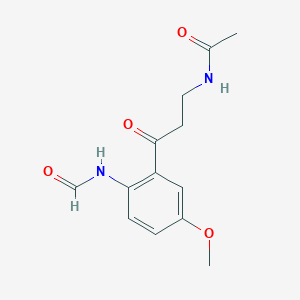

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of melatonin, a process that requires elevated concentrations of melatonin . The generation of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide occurs via the deformylation of AFMK . These compounds are major melatonin metabolites in detoxifying reactive oxygen species (ROS) and reducing oxidative stress .

Cellular Effects

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide has significant effects on various types of cells and cellular processes. For instance, it has been shown to have antiproliferative effects in HaCaT and SKMEL-188 cells (nonpigmented and pigmented) . It also inhibits the growth of normal melanocytes but has no significant effect on melanogenesis or cell morphology . These findings indicate that the antiproliferative effects of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide are not related to melanin pigmentation .

Molecular Mechanism

The molecular mechanism of action of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide involves its antioxidant and free radical scavenging activities . It plays a role in upregulation of antioxidant and downregulation of prooxidant enzymes . Moreover, N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide prevents excessive radical generation by antiexcitatory and anti-inflammatory actions .

Temporal Effects in Laboratory Settings

It has been shown that N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide exhibits antioxidant properties, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide vary with different dosages in animal models. For instance, it has been shown to attenuate X-ray-induced oxidative damage to DNA, proteins, and lipids in mice .

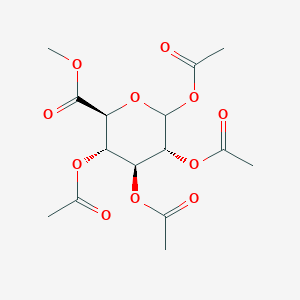

Metabolic Pathways

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide is involved in the metabolism of melatonin, a process that involves various enzymes and cofactors . It is produced from melatonin through the kynuric pathway .

Transport and Distribution

Due to its small size and amphiphilic nature, it is expected to be able to enter any body fluid, cell, or cell compartment .

Subcellular Localization

Given its role in various cellular processes and its antioxidant properties, it is likely to be found in various compartments or organelles within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bicuculline peut être synthétisée par diverses réactions chimiques. Une méthode courante implique l'utilisation de chloroforme, de benzène et d'acétate d'éthyle comme solvants. Elle est peu soluble dans l'alcool et l'éther, mais peut être convertie en une forme méthiodide soluble dans l'eau . Le processus de synthèse nécessite un contrôle minutieux des conditions de réaction pour garantir la stabilité du composé, car il est extrêmement instable au pH physiologique .

Méthodes de production industrielle : La production industrielle de bicuculline implique l'extraction du composé à partir de sources végétales telles que Dicentra cucullaria et des espèces de Corydalis. Le processus d'extraction comprend l'utilisation de solvants comme le chloroforme et le benzène, suivi d'étapes de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La bicuculline subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Elle est particulièrement sensible à la lumière et peut se dégrader dans des conditions physiologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la bicuculline comprennent le chloroforme, le benzène, l'acétate d'éthyle et le méthiodide. Les réactions sont généralement effectuées dans des conditions contrôlées pour éviter la dégradation du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la bicuculline comprennent sa forme méthiodide, qui est soluble dans l'eau et plus stable dans des conditions physiologiques .

4. Applications de la recherche scientifique

La bicuculline a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Elle est couramment utilisée dans l'étude de l'épilepsie et des mécanismes de crises en raison de sa capacité à bloquer les récepteurs de l'acide gamma-aminobutyrique . En recherche en neurosciences, la bicuculline est utilisée pour isoler la fonction des récepteurs glutamatergiques et étudier l'action inhibitrice des récepteurs de l'acide gamma-aminobutyrique . De plus, elle est utilisée dans des études pharmacologiques pour étudier les effets des antagonistes des récepteurs de l'acide gamma-aminobutyrique sur le système nerveux central .

5. Mécanisme d'action

La bicuculline exerce ses effets en bloquant les récepteurs de l'acide gamma-aminobutyrique de type A, qui sont des canaux ioniques dépendants des ligands responsables du passage des ions chlorure à travers la membrane cellulaire . En inhibant ces récepteurs, la bicuculline empêche l'acide gamma-aminobutyrique d'exercer son effet inhibiteur, ce qui entraîne une excitabilité neuronale accrue et des convulsions . Le composé bloque également les canaux potassiques activés par le calcium, ce qui contribue encore à son action convulsivante .

Comparaison Avec Des Composés Similaires

La bicuculline est similaire à d'autres antagonistes des récepteurs de l'acide gamma-aminobutyrique tels que la picrotoxine et l'hydrastine . Elle est unique dans sa structure en tant que composé de phtalide-isoquinoléine et ses propriétés sensibles à la lumière . Contrairement à la picrotoxine, qui est un antagoniste non compétitif, la bicuculline agit comme un antagoniste compétitif, en compétition directe avec l'acide gamma-aminobutyrique pour la liaison au récepteur .

Composés similaires :

- Picrotoxine

- Hydrastine

Les propriétés uniques de la bicuculline en font un outil précieux en recherche scientifique, en particulier dans l'étude de l'épilepsie et de la fonction des récepteurs de l'acide gamma-aminobutyrique.

Propriétés

IUPAC Name |

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9(17)14-6-5-13(18)11-7-10(19-2)3-4-12(11)15-8-16/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWNYMJKURVPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200451 | |

| Record name | N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyl-N-formyl-5-methoxykynurenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52450-38-1 | |

| Record name | N1-Acetyl-N2-formyl-5-methoxykynuramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52450-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-N-formyl-5-methoxykynurenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[2-(Formylamino)-5-methoxyphenyl]-3-oxopropyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1-ACETYL-N2-FORMYL-5-METHOXYKYNURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82P8JZ4YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl-N-formyl-5-methoxykynurenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

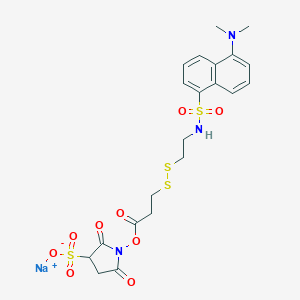

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)